Lithium permanganate

Description

BenchChem offers high-quality Lithium permanganate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium permanganate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

lithium;permanganate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.Mn.4O/q+1;;;;;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOAIUDFKHZGSPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

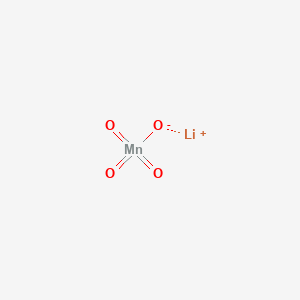

Canonical SMILES |

[Li+].[O-][Mn](=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiMnO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635766 | |

| Record name | Lithium oxido(trioxo)manganese | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13453-79-7 | |

| Record name | Lithium oxido(trioxo)manganese | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Lithium Permanganate (LiMnO₄) and its Transformation into High-Performance Cathode Materials

Abstract

Lithium permanganate (LiMnO₄) is a compound of significant interest, not primarily as a direct cathode material, but as a potent precursor for the synthesis of advanced lithium-ion battery cathodes, most notably the spinel-structured lithium manganese oxide (LiMn₂O₄). Its high reactivity and thermal instability are key to its utility. This technical guide provides a comprehensive overview of the synthesis of LiMnO₄, its detailed characterization, and its thermal transformation into the electrochemically active LiMn₂O₄ spinel. Detailed experimental protocols, quantitative data summaries, and process visualizations are provided to support researchers in this field.

Introduction to Lithium Permanganate (LiMnO₄)

Lithium permanganate is an inorganic compound with the chemical formula LiMnO₄. It is a purple, water-soluble solid that serves as a strong oxidizing agent. While related compounds like potassium permanganate are widely used in various chemical applications, LiMnO₄'s primary role in materials science is as a precursor for lithium manganese oxide cathode materials. Its thermal decomposition leads to the formation of stable spinel structures, which are critical components in lithium-ion batteries due to their cost-effectiveness, low toxicity, and good thermal stability.

This guide will first detail the synthesis and intrinsic properties of LiMnO₄. It will then elaborate on its conversion to LiMn₂O₄ and provide a thorough characterization of this final, electrochemically active material.

Synthesis of Lithium Permanganate (LiMnO₄)

The synthesis of LiMnO₄ can be approached through several methods, each with distinct advantages and challenges. The most common methods are double displacement reaction and electrolytic synthesis.

Double Displacement Reaction

This method relies on the reaction between a soluble lithium salt and a permanganate salt, typically barium permanganate, to yield LiMnO₄ and an insoluble byproduct that can be easily removed.

-

Reactant Preparation: Prepare equimolar aqueous solutions of lithium sulfate (Li₂SO₄) and barium permanganate (Ba(MnO₄)₂).

-

Reaction: Slowly add the lithium sulfate solution to the barium permanganate solution under constant stirring. A precipitate of barium sulfate (BaSO₄) will form immediately.

-

Reaction: Li₂SO₄(aq) + Ba(MnO₄)₂(aq) → 2LiMnO₄(aq) + BaSO₄(s)

-

-

Separation: Filter the mixture to remove the insoluble barium sulfate precipitate. The filtrate is an aqueous solution of lithium permanganate.

-

Crystallization: The trihydrate, LiMnO₄·3H₂O, can be crystallized from the solution by careful evaporation of the solvent at a controlled, low temperature to prevent decomposition.

-

Dehydration: Anhydrous LiMnO₄ can be obtained by dehydrating the trihydrate at approximately 60°C in a vacuum over a strong desiccant like phosphorus pentoxide (P₄O₁₀).

Electrolytic Synthesis

Electrolytic synthesis offers a direct route to LiMnO₄ by the anodic oxidation of a manganese(II) salt in an electrolyte containing lithium ions.

-

Electrolyte Preparation: Prepare an electrolyte solution containing a manganese(II) salt (e.g., manganese sulfate, MnSO₄) and a lithium salt (e.g., lithium perchlorate, LiClO₄).

-

pH Adjustment: Adjust the pH of the electrolyte to an acidic range of 2-3 using perchloric acid (HClO₄). This is critical to favor the formation of the permanganate ion (MnO₄⁻) and suppress the precipitation of manganese dioxide (MnO₂).

-

Electrolysis: Use a platinum or other inert material as the anode and a suitable cathode. Apply a controlled current density to initiate the anodic oxidation of Mn²⁺ to Mn⁷⁺.

-

Product Recovery: After electrolysis, the LiMnO₄ is present in the solution. It can be recovered through crystallization as described in the double displacement protocol.

Characterization of Lithium Permanganate (LiMnO₄)

The intrinsic properties of LiMnO₄ have been determined using various analytical techniques.

Structural and Spectroscopic Properties

X-ray diffraction (XRD) and Fourier-transform infrared (FTIR) spectroscopy are primary methods for characterizing the structure and bonding in LiMnO₄.

| Property | Anhydrous LiMnO₄ | LiMnO₄·3H₂O (Trihydrate) |

| Crystal System | Orthorhombic[1] | Hexagonal[1] |

| Space Group | Cmcm[1] | P6₃mc |

| Coordination Number (Li) | 6[1] | - |

| FTIR (Mn-O vibration) | ~900 cm⁻¹[1] | - |

Table 1: Structural and Spectroscopic Data for LiMnO₄.

Thermal Properties

Thermal analysis is crucial for understanding the stability of LiMnO₄ and its transformation into other manganese oxides.

| Property | Value |

| Decomposition Temperature | Violently decomposes at 199 °C[2] |

| Decomposition Products | Li₂MnO₃ + LiMn₂O₄ + O₂[2] |

Table 2: Thermal Properties of LiMnO₄.

Transformation to LiMn₂O₄ and its Characterization

The primary application of LiMnO₄ in battery research stems from its thermal decomposition to form the electrochemically active spinel LiMn₂O₄. This transformation can be achieved by heating LiMnO₄ or through a direct solid-state reaction using other precursors.

Solid-State Synthesis of LiMn₂O₄

A common and scalable method for producing LiMn₂O₄ is the solid-state reaction, which involves heating a mixture of lithium and manganese precursors.

-

Precursor Mixing: Stoichiometric amounts of a lithium source (e.g., LiOH·H₂O or Li₂CO₃) and a manganese source (e.g., Mn₂O₃, Mn₃O₄, or MnO₂) are intimately mixed. This can be done by grinding in a mortar and pestle or through ball milling to ensure homogeneity.

-

Calcination: The mixed powder is transferred to a furnace. The temperature is ramped up to a target temperature, typically between 700-900°C, and held for several hours in an air or oxygen atmosphere to facilitate the formation of the spinel phase.

-

Cooling: The furnace is then cooled down to room temperature, and the resulting LiMn₂O₄ powder is collected for characterization.

Characterization of LiMn₂O₄

The synthesized LiMn₂O₄ is characterized to confirm its structure, morphology, and electrochemical performance.

-

X-ray Diffraction (XRD): Confirms the formation of the single-phase cubic spinel structure (space group Fd-3m).

-

Scanning Electron Microscopy (SEM): Reveals the particle size, morphology, and degree of agglomeration of the powder.

-

Energy-Dispersive X-ray Spectroscopy (EDX): Confirms the elemental composition and stoichiometry of the synthesized material.

The electrochemical properties are typically evaluated in a coin cell configuration with a lithium metal anode.

-

Cyclic Voltammetry (CV): Identifies the redox potentials associated with the insertion and extraction of lithium ions. For LiMn₂O₄, two distinct pairs of redox peaks are typically observed around 4.0 V and 4.15 V vs. Li/Li⁺.

-

Galvanostatic Charge-Discharge Cycling: Measures the specific capacity, coulombic efficiency, and cycling stability of the material at different current rates.

-

Electrochemical Impedance Spectroscopy (EIS): Investigates the charge transfer resistance and lithium-ion diffusion kinetics within the electrode.

| Parameter | Typical Value Range |

| Crystal System | Cubic |

| Space Group | Fd-3m |

| Theoretical Specific Capacity | ~148 mAh/g |

| Practical Discharge Capacity | 110 - 140 mAh/g (at low rates) |

| Operating Voltage | ~4.0 V vs. Li/Li⁺ |

| Coulombic Efficiency | >95% |

| Capacity Retention | Varies significantly with synthesis method and testing conditions (e.g., 75-95% after 100 cycles)[3] |

Table 3: Typical Properties of Spinel LiMn₂O₄ Cathode Material.

Conclusion

Lithium permanganate (LiMnO₄) is a highly reactive compound that serves as a valuable precursor in the synthesis of lithium manganese oxide cathode materials. While its thermal instability precludes its direct use in lithium-ion batteries, its decomposition provides a route to the stable and electrochemically active LiMn₂O₄ spinel. Understanding the synthesis and properties of LiMnO₄ is therefore essential for controlling the formation and optimizing the performance of the resulting cathode materials. The protocols and data presented in this guide offer a foundational resource for researchers working on the development of advanced energy storage solutions.

References

The Solubility Profile of Lithium Permanganate: A Technical Guide for Researchers

An In-depth Examination of the Solubility of Lithium Permanganate in Aqueous and Organic Media

This technical guide provides a comprehensive overview of the solubility of lithium permanganate (LiMnO₄) in water and a range of common organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document consolidates available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction

Lithium permanganate is a potent oxidizing agent with applications in various fields of chemical synthesis and analysis. A thorough understanding of its solubility characteristics is paramount for its effective use, enabling precise control over reaction kinetics, facilitating purification processes, and ensuring safe handling. This guide addresses the critical need for a centralized resource on the solubility of this compound, presenting data in a clear, comparative format and providing methodologies for independent verification and further research.

Quantitative Solubility Data

The solubility of lithium permanganate exhibits significant variation between aqueous and organic solvents, a reflection of the interplay between the ionic nature of the salt and the polarity of the solvent. The available quantitative data is summarized in Table 1.

| Solvent | Chemical Formula | Solubility ( g/100 g of solvent) | Temperature (°C) |

| Water | H₂O | 71.4 | 20 |

| Acetone | C₃H₆O | 71.4 | Not Specified |

| Methanol | CH₃OH | Data Not Available | - |

| Ethanol | C₂H₅OH | Data Not Available | - |

| Dimethylformamide (DMF) | C₃H₇NO | Data Not Available | - |

| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Data Not Available | - |

Discussion of Solubility Trends:

Lithium permanganate demonstrates remarkably high solubility in water, a characteristic attributed to the strong ion-dipole interactions between the lithium (Li⁺) and permanganate (MnO₄⁻) ions and the highly polar water molecules. The high solubility in acetone, a polar aprotic solvent, is also noteworthy.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of lithium permanganate solubility, adapted from established protocols for inorganic salts.

3.1. Materials and Equipment

-

Lithium Permanganate (LiMnO₄), analytical grade

-

Solvent of interest (e.g., water, acetone, methanol)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm pore size)

-

Spectrophotometer (for UV-Vis analysis) or High-Performance Liquid Chromatography (HPLC) system

3.2. Procedure: Equilibrium Solubility Method

-

Preparation of Supersaturated Solutions: Add an excess amount of lithium permanganate to a known volume of the solvent in a sealed container. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Place the sealed containers in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Extraction and Dilution: Carefully extract a known volume of the clear supernatant using a pipette. To prevent crystallization, immediately dilute the aliquot with a known volume of the solvent.

-

Quantification: Determine the concentration of lithium permanganate in the diluted sample using a suitable analytical technique.

-

UV-Vis Spectrophotometry: The permanganate ion has a strong absorbance in the visible region (around 525 nm). Create a calibration curve using standards of known concentration to determine the concentration of the unknown sample.

-

HPLC: An appropriate HPLC method can also be developed for the quantification of the permanganate ion.

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in grams of solute per 100 g of solvent.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of lithium permanganate is depicted in the following diagram.

Caption: Experimental workflow for determining the solubility of lithium permanganate.

Conclusion

This technical guide provides a foundational understanding of the solubility of lithium permanganate in water and organic solvents. While quantitative data is available for water and acetone, further experimental investigation is required to elucidate the solubility in other common organic solvents. The provided experimental protocol offers a robust framework for researchers to conduct such studies, contributing to a more complete solubility profile of this important chemical compound. It is imperative for researchers to consider the potential reactivity of lithium permanganate with organic solvents to ensure safe and accurate experimental outcomes.

The Thermal Decomposition of Lithium Permanganate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium permanganate (LiMnO₄) is a strong oxidizing agent with potential applications in various fields, including as a precursor for lithium-manganese-oxide cathode materials in lithium-ion batteries. Understanding its thermal decomposition mechanism is crucial for safe handling, storage, and for the controlled synthesis of desired manganese oxide spinels. This technical guide provides a comprehensive overview of the thermal decomposition of lithium permanganate, focusing on its multi-step degradation pathway, the characterization of its intermediate and final products, and the experimental protocols used for its analysis. The information is synthesized from peer-reviewed literature to support researchers in materials science and related disciplines.

Introduction

The thermal stability of permanganates decreases as the polarizing power of the cation increases. Consequently, lithium permanganate is less stable than its heavier alkali metal counterparts, such as potassium permanganate. The decomposition of lithium permanganate, particularly its trihydrate form (LiMnO₄·3H₂O), is a complex process involving dehydration, the formation of intermediate spinel-structured compounds, and ultimately, the formation of a stable mixture of lithium-manganese oxides. This process is of significant interest as it offers a synthetic route to electrochemically active materials.

Thermal Decomposition Pathway

The thermal decomposition of lithium permanganate trihydrate (LiMnO₄·3H₂O) proceeds through a series of distinct stages upon heating. The process begins with the loss of water of hydration, followed by the decomposition of the anhydrous permanganate into intermediate species, and finally rearrangement into stable oxide structures at higher temperatures.

Decomposition Reactions

The overall decomposition process can be summarized by the following key reactions:

-

Dehydration: The initial step is the loss of the three water molecules from the hydrated salt. This typically occurs at relatively low temperatures, below the main decomposition point of the permanganate ion.

LiMnO₄·3H₂O(s) → LiMnO₄(s) + 3H₂O(g)

-

Initial Decomposition: Anhydrous lithium permanganate undergoes a vigorous decomposition. Some sources indicate a violent decomposition can occur at approximately 199 °C.[1] Early research proposed an idealized decomposition equation suggesting the formation of lithium manganate and manganese dioxide[2]:

2LiMnO₄(s) → Li₂MnO₄(s) + MnO₂(s) + O₂(g)

-

Formation of Spinel Intermediates: More detailed studies have shown that the decomposition is more complex, proceeding through the formation of intermediate spinel-structured products where the average oxidation state of manganese is between +3.5 and +4.[3][4]

-

Final Products Formation: At temperatures exceeding 700 °C, these intermediates rearrange into a stable, equimolar mixture of lithium manganate(IV) and a stoichiometric spinel, lithium manganese oxide[3][4]:

LiMnO₄(s) → 0.5Li₂MnO₃(s) + 0.5LiMn₂O₄(s) + O₂(g)

Decomposition Pathway Diagram

The logical progression of the thermal decomposition of lithium permanganate trihydrate is illustrated in the following diagram:

Caption: Decomposition pathway of LiMnO₄·3H₂O.

Quantitative Data

The thermal decomposition of lithium permanganate has been characterized by various thermal analysis techniques. The following table summarizes the key temperature ranges and products as reported in the literature. It is important to note that specific temperatures can vary depending on experimental conditions such as heating rate and atmosphere.

| Stage | Temperature Range | Products | Technique(s) Used | Reference(s) |

| Dehydration | < 160 °C | LiMnO₄, H₂O | TGA | [3][4] |

| Violent Decomposition | ~199 °C | Mixture of spinel salts | Not specified | [1] |

| Intermediate Formation | 160 - 700 °C | Intermediate spinel phases, O₂ | XRD, Chemical Analysis | [3][4] |

| Final Product Formation | > 700 °C | Equimolar Li₂MnO₃ and LiMn₂O₄, O₂ | XRD, Chemical Analysis | [3][4] |

Experimental Protocols

The investigation of the thermal decomposition mechanism of lithium permanganate relies on a suite of analytical techniques. Below are detailed, generalized methodologies for the key experiments.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

These techniques are used to determine the temperature and mass loss profiles of the decomposition and to measure the heat flow associated with thermal events.

-

Instrument: A simultaneous TGA/DSC instrument is typically used.

-

Sample Preparation: A small amount of LiMnO₄·3H₂O (typically 2-10 mg) is weighed into an alumina or platinum crucible.

-

Atmosphere: The experiment is usually conducted under a controlled atmosphere, such as flowing dry nitrogen or air (e.g., at a flow rate of 50 mL/min), to ensure a consistent environment and to sweep away gaseous products.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 900-1000 °C) at a constant heating rate (e.g., 5 or 10 K/min).

-

Data Analysis: The TGA curve provides information on mass loss as a function of temperature, allowing for the identification of dehydration and decomposition steps. The DSC curve shows endothermic (e.g., dehydration, melting) and exothermic (e.g., crystallization, some decompositions) events.

X-ray Diffraction (XRD)

XRD is essential for identifying the crystalline phases of the solid decomposition products at various temperatures.

-

Sample Preparation: Samples of LiMnO₄·3H₂O are heated to specific temperatures (e.g., 200 °C, 400 °C, 800 °C) in a furnace under a controlled atmosphere and then cooled to room temperature for analysis. For in-situ studies, a high-temperature XRD chamber is used.

-

Instrument: A powder X-ray diffractometer with, for example, Cu Kα radiation is used.

-

Data Collection: The diffraction pattern is typically collected over a 2θ range of 10-80°.

-

Data Analysis: The obtained diffraction peaks are compared with standard diffraction patterns from databases (e.g., ICDD) to identify the crystalline phases present in the sample.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the comprehensive analysis of the thermal decomposition of a hydrated salt like lithium permanganate.

References

Spectroscopic analysis of LiMnO4 using FTIR and XRD

An In-depth Technical Guide to the Spectroscopic Analysis of Lithium Manganese Oxide (LiMn₂O₄) using FTIR and XRD

This technical guide provides a comprehensive overview of the spectroscopic analysis of lithium manganese oxide (LiMn₂O₄), a prominent cathode material in lithium-ion batteries, utilizing Fourier-Transform Infrared (FTIR) Spectroscopy and X-ray Diffraction (XRD). This document is intended for researchers, scientists, and professionals in materials science and drug development who are engaged in the characterization of inorganic compounds.

X-ray Diffraction (XRD) Analysis of LiMn₂O₄

X-ray diffraction is a primary technique for determining the crystal structure, phase purity, and lattice parameters of crystalline materials like LiMn₂O₄. The interaction of incident X-rays with the crystal lattice produces a unique diffraction pattern, which serves as a fingerprint for the material's atomic arrangement. For LiMn₂O₄, XRD is crucial to confirm the formation of the desired cubic spinel structure.[1]

Experimental Protocol for Powder XRD

The following protocol outlines the steps for conducting a powder XRD analysis of a LiMn₂O₄ sample.

1.1.1. Sample Preparation

-

Grinding: Obtain a small amount (typically a few tenths of a gram) of the LiMn₂O₄ sample.[2] The material should be finely ground into a homogenous powder using an agate mortar and pestle to ensure random orientation of the crystallites and to minimize particle size effects.[2][3]

-

Mounting: The fine powder is then carefully pressed into a sample holder.[4] It is critical to create a flat, smooth upper surface that is flush with the holder's surface to avoid errors in the observed diffraction angles.[5] A glass microscope slide can be used to gently tamp down the powder.[5]

1.1.2. Instrument Setup and Data Acquisition

-

Instrument: A standard powder X-ray diffractometer equipped with a goniometer is used.

-

X-ray Source: A common source is a Cu Kα radiation source.

-

Operating Parameters: The X-ray generator is typically set to 40 kV and 40 mA.[5]

-

Scan Parameters: Data is collected over a 2θ range, for instance, from 5° to 70°.[2] The scan can be performed with a specific step size and time per step (e.g., 0.5° and 1 second for a quick scan).[4]

-

Data Collection: The detector rotates at an angle of 2θ while the sample rotates at an angle of θ.[2] The instrument records the intensity of the diffracted X-rays at each 2θ angle.[2]

1.1.3. Data Analysis

-

The resulting diffraction pattern is a plot of intensity versus 2θ.

-

The positions and intensities of the diffraction peaks are compared to a standard reference pattern from a database, such as the Joint Committee on Powder Diffraction Standards (JCPDS). For cubic spinel LiMn₂O₄, the relevant card is JCPDS No. 35-0782.

-

The lattice parameters can be calculated from the positions of the diffraction peaks using Bragg's Law.

Quantitative XRD Data for LiMn₂O₄

The following table summarizes typical XRD data for LiMn₂O₄ with a cubic spinel structure.

| Parameter | Value | Reference |

| Crystal System | Cubic | [1] |

| Space Group | Fd-3m | [1][6] |

| JCPDS Card No. | 35-0782 | [1] |

| Lattice Parameter (a) | ~8.24 Å | [7] |

Table 1: Prominent XRD Peaks for Cubic Spinel LiMn₂O₄

| 2θ (°) | (hkl) Miller Indices |

| ~18.6 | (111) |

| ~36.1 | (311) |

| ~37.8 | (222) |

| ~43.9 | (400) |

| ~48.1 | (331) |

| ~58.0 | (511) |

| ~63.7 | (440) |

| ~67.0 | (531) |

| [Source: Data compiled from multiple sources[1]] |

Fourier-Transform Infrared (FTIR) Spectroscopy of LiMn₂O₄

FTIR spectroscopy is a powerful analytical technique used to identify the vibrational modes of molecules.[8] For inorganic materials like LiMn₂O₄, FTIR provides insights into the local structure and bonding environments, particularly the vibrations of the Mn-O and Li-O bonds within the crystal lattice.[9][10] Each phase of lithium manganese oxide presents a distinct spectrum characteristic of its short-range atomic order.[11]

Experimental Protocol for FTIR

The following protocol details the KBr pellet method, a common technique for analyzing solid inorganic samples with FTIR.[12][13]

2.1.1. Sample Preparation

-

Grinding: Approximately 1-2 mg of the LiMn₂O₄ sample is finely ground using an agate mortar and pestle.[12]

-

Mixing: The ground sample is then thoroughly mixed with about 100-200 mg of dry, infrared-transparent potassium bromide (KBr) powder.[12]

-

Pellet Formation: The mixture is placed into a pellet die, and pressure is applied using a hydraulic press to form a thin, transparent pellet.[12]

2.1.2. Instrument Setup and Data Acquisition

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Collection: A background spectrum of a pure KBr pellet or the empty sample chamber is collected first. The sample pellet is then placed in the sample holder.

-

Spectral Range: The spectrum is typically recorded in the mid-infrared range, for example, from 400 to 4000 cm⁻¹.[14]

-

Resolution: A spectral resolution of 2 cm⁻¹ is commonly used.[15]

-

Analysis: The instrument software performs a Fourier transform on the raw data (interferogram) to produce the infrared spectrum.[16]

Quantitative FTIR Data for LiMn₂O₄

The table below lists the characteristic vibrational bands observed in the FTIR spectrum of spinel LiMn₂O₄ and their corresponding assignments.

Table 2: Characteristic FTIR Absorption Bands for Spinel LiMn₂O₄

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| ~610-635 | Asymmetric stretching modes of the MnO₆ octahedra | [10][17] |

| ~519 | Asymmetric stretching modes of the MnO₆ octahedra | [17] |

| ~350-400 | Vibrational modes associated with LiO₄ tetrahedra | [9] |

| [Source: Data compiled from multiple sources[9][10][17]] |

The high-frequency bands are primarily associated with the vibrations of the heavier Mn-O bonds within the MnO₆ octahedral units, while the vibrations involving the lighter lithium ions in their tetrahedral (LiO₄) sites occur at lower frequencies.[9][10]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a LiMn₂O₄ sample using both XRD and FTIR techniques.

Caption: Workflow for LiMnO₄ analysis using XRD and FTIR.

References

- 1. researchgate.net [researchgate.net]

- 2. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. mse.washington.edu [mse.washington.edu]

- 5. mcgill.ca [mcgill.ca]

- 6. Study and Property Characterization of LiMn2O4 Synthesized from Octahedral Mn3O4 [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. photometrics.net [photometrics.net]

- 9. Lattice vibrations of materials for lithium rechargeable batteries I. Lithium manganese oxide spinel [inis.iaea.org]

- 10. researchgate.net [researchgate.net]

- 11. eta.lbl.gov [eta.lbl.gov]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. ijsea.com [ijsea.com]

- 15. arxiv.org [arxiv.org]

- 16. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Discovery and History of Alkali Metal Permanganates

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the fascinating history and chemical intricacies of alkali metal permanganates, a class of compounds that has played a pivotal role in the advancement of chemistry and various industrial processes. From the serendipitous discovery of potassium permanganate to the synthesis of its heavier and more reactive counterparts, this document provides a detailed chronicle of their discovery, synthesis, and fundamental properties.

A Historical Overview: From "Chameleon Mineral" to Modern Oxidizing Agents

The story of alkali metal permanganates begins in the 17th century with the observation of a color-changing chemical curiosity.

Potassium Permanganate (KMnO₄): The Progenitor

The first recorded encounter with a permanganate dates back to 1659, when German-Dutch chemist Johann Rudolf Glauber fused pyrolusite (manganese dioxide, MnO₂) with potassium carbonate. He observed that the resulting mixture dissolved in water to create a green solution that slowly transitioned to violet and then red, a phenomenon that earned it the name "chameleon mineral." This color change is now understood to be the transformation of the green manganate ion (MnO₄²⁻) to the purple permanganate ion (MnO₄⁻).

However, it wasn't until the 19th century that the true nature and utility of this substance were harnessed. In the 1850s, London chemist Henry Bollmann Condy, driven by an interest in disinfectants, investigated the reaction of pyrolusite with sodium hydroxide. The resulting solution, which he patented and marketed as "Condy's Fluid," possessed disinfectant properties but was unstable. Condy found that substituting sodium hydroxide with potassium hydroxide yielded a much more stable product that could be crystallized. This crystalline form, known as "Condy's crystals," was essentially potassium permanganate and marked the beginning of its widespread use.

The Other Alkali Metal Permanganates: A Family of Potent Oxidizers

The discovery and characterization of the other alkali metals in the 19th century—lithium, sodium, rubidium, and cesium—paved the way for the synthesis of their respective permanganates.

-

Sodium Permanganate (NaMnO₄): The synthesis of sodium permanganate presented a unique challenge. Unlike the potassium salt, the intermediate sodium manganate (Na₂MnO₄) is unstable. This necessitated the development of alternative synthetic routes, often involving the reaction of manganese dioxide with sodium hypochlorite or the conversion from potassium permanganate. Due to its high solubility in water, sodium permanganate has found applications where high concentrations of the permanganate ion are required.

-

Lithium Permanganate (LiMnO₄): The synthesis of lithium permanganate was achieved through metathesis reactions, for instance, by reacting lithium sulfate with barium permanganate.

-

Rubidium Permanganate (RbMnO₄) and Cesium Permanganate (CsMnO₄): Following the discovery of rubidium and cesium in the 1860s by Robert Bunsen and Gustav Kirchhoff, their permanganate salts were synthesized. The typical method for their preparation involves a metathesis reaction between a soluble rubidium or cesium salt (like the chloride or nitrate) and potassium permanganate. Due to the lower solubility of the heavier alkali metal permanganates, they precipitate from the solution.

The study of these compounds was significantly advanced by the work of Eilhard Mitscherlich in the early 19th century. His principle of isomorphism, which states that substances with similar chemical compositions and crystal structures can crystallize together, was crucial in understanding the relationships between the permanganates and other isomorphous compounds like the perchlorates. Mitscherlich's work helped to solidify the understanding of the chemical formulas and structures of these complex salts.[1]

Quantitative Data of Alkali Metal Permanganates

The physical and chemical properties of alkali metal permanganates show distinct trends down the group. The following table summarizes key quantitative data for these compounds.

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Solubility in Water ( g/100 mL) | Decomposition Temperature (°C) |

| Lithium Permanganate | LiMnO₄ | 125.87 | Purple | Highly soluble | ~199 |

| Sodium Permanganate | NaMnO₄ | 141.92 | Reddish-purple solid | 90 (at 20°C)[2][3] | ~170 (trihydrate)[1] |

| Potassium Permanganate | KMnO₄ | 158.03 | Purplish-black crystals | 6.4 (at 20°C)[4] | ~240[5] |

| Rubidium Permanganate | RbMnO₄ | 204.40 | Purple crystals | 1.06 (at 19°C)[6][7] | ~295[6][8][9] |

| Cesium Permanganate | CsMnO₄ | 251.84 | Purple crystals | 0.23 (at 19°C)[10] | 200-300[10] |

Experimental Protocols for Key Syntheses

This section provides detailed methodologies for the synthesis of representative alkali metal permanganates.

Synthesis of Potassium Permanganate from Pyrolusite (Manganese Dioxide)

This protocol is a modern adaptation of the historical industrial process.

Materials:

-

Manganese dioxide (MnO₂, finely powdered)

-

Potassium hydroxide (KOH)

-

Potassium nitrate (KNO₃, as an oxidizing agent)

-

Distilled water

-

Chlorine gas or carbon dioxide (for oxidation of manganate)

Procedure:

-

Fusion: A mixture of finely powdered manganese dioxide and potassium hydroxide (in a molar ratio of approximately 1:2) is placed in a high-temperature crucible. A small amount of potassium nitrate is added as an oxidizing agent.

-

The mixture is heated to a high temperature (typically 350-500°C) in the presence of air. The fusion process results in the formation of potassium manganate (K₂MnO₄), which has a characteristic green color.[11][12][13]

-

2 MnO₂ + 4 KOH + O₂ → 2 K₂MnO₄ + 2 H₂O

-

-

Leaching: After cooling, the green solid mass is carefully leached with a small amount of cold water to dissolve the potassium manganate.

-

Oxidation of Manganate to Permanganate: The green solution of potassium manganate is then oxidized to potassium permanganate. This can be achieved through several methods:

-

Electrolytic Oxidation: This is the most common industrial method. The potassium manganate solution is electrolyzed, causing the manganate ions to be oxidized to permanganate ions at the anode.[11]

-

MnO₄²⁻ → MnO₄⁻ + e⁻

-

-

Chemical Oxidation with Chlorine: Chlorine gas is bubbled through the potassium manganate solution. The chlorine oxidizes the manganate to permanganate.[11]

-

2 K₂MnO₄ + Cl₂ → 2 KMnO₄ + 2 KCl

-

-

Disproportionation with Carbon Dioxide: Bubbling carbon dioxide through the solution lowers the pH, causing the manganate to disproportionate into permanganate and manganese dioxide.[11]

-

3 K₂MnO₄ + 2 H₂O + 4 CO₂ → 2 KMnO₄ + MnO₂ + 4 KHCO₃

-

-

-

Crystallization: The resulting purple solution of potassium permanganate is concentrated by heating and then cooled to allow the characteristic dark purple, almost black, needle-like crystals of potassium permanganate to form. The crystals are then collected by filtration and dried.[11]

Synthesis of Sodium Permanganate via Manganese Dioxide and Sodium Hypochlorite

Due to the instability of sodium manganate, a direct fusion method analogous to that for potassium permanganate is not feasible. This method provides an alternative route.

Materials:

-

Manganese dioxide (MnO₂)

-

Sodium hypochlorite (NaClO) solution (commercial bleach can be used)

-

Sodium hydroxide (NaOH)

-

Distilled water

Procedure:

-

A suspension of manganese dioxide in a concentrated solution of sodium hydroxide is prepared.

-

Sodium hypochlorite solution is slowly added to the manganese dioxide suspension while stirring. The reaction is exothermic and should be controlled.

-

The reaction mixture is heated gently to drive the reaction to completion. The overall reaction is:[2]

-

2 MnO₂ + 3 NaClO + 2 NaOH → 2 NaMnO₄ + 3 NaCl + H₂O

-

-

After the reaction is complete, the solution is filtered to remove any unreacted manganese dioxide and other solid impurities.

-

The resulting deep purple solution of sodium permanganate can be concentrated by careful evaporation of water. Due to its hygroscopic nature, obtaining anhydrous crystals is challenging, and it is often used as a concentrated aqueous solution.

Synthesis of Rubidium and Cesium Permanganate by Metathesis

This protocol describes a general method for the preparation of the less soluble rubidium and cesium permanganates.

Materials:

-

Potassium permanganate (KMnO₄)

-

Rubidium chloride (RbCl) or Cesium nitrate (CsNO₃)

-

Distilled water

Procedure:

-

A concentrated solution of potassium permanganate is prepared by dissolving it in warm distilled water.

-

A concentrated solution of the corresponding alkali metal salt (rubidium chloride or cesium nitrate) is also prepared in warm distilled water.

-

The two solutions are mixed while stirring. Due to the lower solubility of rubidium permanganate and cesium permanganate, they will precipitate out of the solution as fine purple crystals.[6][10]

-

KMnO₄(aq) + RbCl(aq) → RbMnO₄(s) + KCl(aq)

-

KMnO₄(aq) + CsNO₃(aq) → CsMnO₄(s) + KNO₃(aq)

-

-

The mixture is cooled in an ice bath to maximize the precipitation of the product.

-

The precipitated crystals are collected by vacuum filtration.

-

The crystals are washed with a small amount of cold distilled water to remove any soluble impurities, such as potassium chloride or potassium nitrate.

-

The purified crystals are then dried in a desiccator.

Key Experimental and Logical Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key historical and chemical pathways in the study of alkali metal permanganates.

Conclusion

The journey of alkali metal permanganates, from a curious color-changing substance to a family of indispensable chemical reagents, highlights the evolution of chemical synthesis and theory. While potassium permanganate remains the most well-known and widely used member, its alkali metal counterparts offer a range of properties, particularly in terms of solubility and thermal stability, that make them valuable for specific applications in research and industry. The historical development of their synthesis, from high-temperature fusions to more controlled metathesis and electrolytic methods, reflects the increasing sophistication of chemical manufacturing. This guide provides a foundational understanding of these important compounds for professionals in the chemical and pharmaceutical sciences.

References

- 1. Sodium permanganate - Sciencemadness Wiki [sciencemadness.org]

- 2. Sodium permanganate - Wikipedia [en.wikipedia.org]

- 3. osmre.gov [osmre.gov]

- 4. POTASSIUM PERMANGANATE - Water Chemicals Codex - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Permanganate - Wikipedia [en.wikipedia.org]

- 6. Rubidium permanganate - Wikipedia [en.wikipedia.org]

- 7. lookchem.com [lookchem.com]

- 8. webqc.org [webqc.org]

- 9. assignmentpoint.com [assignmentpoint.com]

- 10. Caesium permanganate - Wikipedia [en.wikipedia.org]

- 11. How will you prepare potassium permanganate from pyrolusite ore? [allen.in]

- 12. All About Preparation Of KMnO4 [unacademy.com]

- 13. Preparation of Potassium permanganate (KMnO4) [entrancechemistry.blogspot.com]

Unveiling the Electronic Landscape of the Permanganate Ion: A Theoretical Deep Dive

For Immediate Release

A comprehensive theoretical examination of the electronic structure of the permanganate ion (MnO₄⁻) reveals a complex interplay of electron correlation and ligand-to-metal charge transfer phenomena that dictates its intense coloration and reactivity. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth guide to the theoretical underpinnings of this important oxyanion, summarizing key quantitative data, detailing computational methodologies, and visualizing the evolution of our understanding.

The permanganate ion, a cornerstone of inorganic chemistry and a potent oxidizing agent with applications in organic synthesis and water treatment, owes its vibrant purple hue to electronic transitions from oxygen-based ligands to the central manganese atom. Understanding the precise nature of these transitions and the overall electronic configuration has been a long-standing challenge for theoretical chemistry. This guide synthesizes decades of research, from foundational crystal and ligand field theories to sophisticated modern computational approaches.

A Journey Through Theoretical Models

The theoretical description of the permanganate ion's electronic structure has evolved significantly over time. Initial interpretations were based on Crystal Field Theory (CFT), which, while successful for many transition metal complexes, fails to explain the color of MnO₄⁻ as the Mn(VII) center is formally a d⁰ ion with no d-d transitions possible.[1] This limitation paved the way for Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory, which consider the covalent interactions between the metal and the ligands.[2][3] These theories correctly identify the origin of the color as Ligand-to-Metal Charge Transfer (LMCT) transitions.[4]

Modern computational quantum chemistry has provided a much deeper and more quantitative understanding. Methods such as Time-Dependent Density Functional Theory (TD-DFT), Coupled Cluster (CC) theory, and Complete Active Space Self-Consistent Field (CASSCF) have been employed to calculate the electronic spectrum and molecular properties of the permanganate ion with increasing accuracy.[5][6]

Quantitative Data Summary

The following tables summarize key experimental and theoretical data for the permanganate ion, providing a comparative overview of results obtained from various computational methods.

Table 1: Mn-O Bond Lengths

| Method | Basis Set | Bond Length (Å) | Reference |

| Experimental | 1.629 | [7] | |

| Hartree-Fock | cc-pVTZ | 1.569 | [5] |

| CCSD | cc-pVTZ | 1.611 | [5] |

| B3LYP | cc-pVTZ | 1.632 | [5] |

| PBE0 | cc-pVTZ | 1.615 | [5] |

Table 2: Calculated Vertical Excitation Energies (eV)

| State | TD-DFT (CAM-B3LYP/cc-pVTZ) | EOM-CCSD/cc-pVTZ | Experimental | Reference |

| 1¹T₂ | 2.45 | 2.34 | 2.27 | [5] |

| 1¹T₁ | 3.51 | 3.42 | 3.47 | [5] |

| 2¹T₂ | 4.09 | 4.01 | 4.01 | [5] |

Experimental and Computational Protocols

A detailed understanding of the theoretical results requires a thorough appreciation of the methodologies employed. Below are summaries of the key computational approaches used in the study of the permanganate ion's electronic structure.

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is a widely used method for calculating the excitation energies and electronic spectra of molecules.[8] For the permanganate ion, a typical TD-DFT protocol involves:

-

Geometry Optimization: The ground state geometry of the MnO₄⁻ ion is optimized using a chosen density functional (e.g., B3LYP, PBE0, or CAM-B3LYP) and a suitable basis set (e.g., cc-pVTZ or TZ2P).[1][5] The optimization is performed assuming tetrahedral (Td) symmetry.

-

Frequency Calculation: A vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Excitation Energy Calculation: Using the optimized geometry, a TD-DFT calculation is performed to obtain the vertical excitation energies and oscillator strengths for the lowest-lying electronic transitions. The number of excited states to be calculated is specified by the user.

Coupled Cluster (CC) Theory

Coupled Cluster methods are highly accurate wave-function based approaches for treating electron correlation.[9] For permanganate, the equation-of-motion (EOM) variant of CC theory is often used for excited states:

-

Reference Wave Function: A Hartree-Fock (HF) self-consistent field (SCF) calculation is first performed to obtain a reference wave function for the ground state.

-

Ground State Correlation: A CCSD (Coupled Cluster with Singles and Doubles) calculation is then carried out to account for electron correlation in the ground state.

-

Excited States: The EOM-CCSD method is subsequently applied to the correlated ground state to determine the energies of the excited states.[5]

Complete Active Space Self-Consistent Field (CASSCF) and Related Methods

For systems with significant multireference character, where a single determinantal wave function is insufficient, multiconfigurational methods like CASSCF are necessary.[10] The protocol for a CASSCF calculation on permanganate includes:

-

Active Space Selection: A crucial step is the selection of the active space, which comprises a set of molecular orbitals and electrons that are most important for describing the electronic structure of interest. For MnO₄⁻, this typically includes the oxygen 2p-based molecular orbitals and the manganese 3d-based virtual orbitals.

-

SCF Optimization: The CASSCF procedure then simultaneously optimizes the coefficients of the configuration interaction (CI) expansion within the active space and the molecular orbitals themselves.

-

Dynamic Correlation: To account for dynamic electron correlation, which is largely outside the active space, a second-order perturbation theory correction (CASPT2) is often applied to the CASSCF wave function.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Ligand-Field Theory [chemed.chem.purdue.edu]

- 4. Calculation of the electronic structure for the manganate and hypomanganate ions by the self consistent field X-Scattered Wave Method - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. coordination compounds - How can the intense color of potassium permanganate be explained with molecular orbital theory? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 8. Q-Chem 5.0 Userâs Manual : Time-Dependent Density Functional Theory (TDDFT) [manual.q-chem.com]

- 9. journals.aps.org [journals.aps.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Chemical Reactivity of Lithium Permanganate (LiMnO₄) as an Oxidant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical reactivity of lithium permanganate (LiMnO₄) as a potent oxidizing agent. While specific literature on LiMnO₄ is less common than for its potassium counterpart, this guide extrapolates from the well-established chemistry of the permanganate ion (MnO₄⁻) to offer a detailed understanding of its expected behavior in organic synthesis. The primary advantage of lithium permanganate lies in its enhanced solubility in various organic solvents, offering a valuable alternative to potassium permanganate (KMnO₄) in homogeneous reaction systems.

Core Oxidative Properties: A Quantitative Perspective

The oxidizing strength of the permanganate ion is highly dependent on the pH of the reaction medium. In acidic solutions, it is a significantly more powerful oxidant. The standard reduction potentials for the permanganate ion under various conditions are summarized in the table below.

| Half-Reaction | Standard Reduction Potential (E⁰) at 25°C | pH Condition |

| MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O | +1.51 V | Acidic |

| MnO₄⁻ + 2H₂O + 3e⁻ → MnO₂ + 4OH⁻ | +0.59 V | Neutral/Basic |

| MnO₄⁻ + e⁻ → MnO₄²⁻ | +0.56 V | Basic |

Reactivity with Key Organic Functional Groups

The permanganate ion is a versatile oxidant capable of reacting with a wide array of functional groups. The reactivity and product distribution can often be controlled by carefully selecting the reaction conditions such as temperature, solvent, and pH.

Oxidation of Alcohols

Primary Alcohols: Lithium permanganate is expected to be a strong oxidizing agent for the conversion of primary alcohols to carboxylic acids.[1] The reaction typically proceeds through an aldehyde intermediate, which is rapidly further oxidized in the presence of water.

Secondary Alcohols: Secondary alcohols are readily oxidized to ketones by permanganate.[2] This transformation is a common and efficient method for the synthesis of ketones.

Oxidation of Aldehydes

Aldehydes are susceptible to oxidation by permanganate and are converted to the corresponding carboxylic acids.[1] This reactivity is the reason why the oxidation of primary alcohols with permanganate often yields carboxylic acids directly.

Oxidative Cleavage of Alkenes

Lithium permanganate, like other permanganate salts, can be used for the oxidative cleavage of alkenes.[3] The outcome of this reaction is highly dependent on the reaction conditions. Under hot, acidic, or basic conditions, the double bond is cleaved to yield ketones and/or carboxylic acids. If a terminal alkene is cleaved, carbon dioxide can be a product.

Experimental Protocols: A Representative Procedure

Due to the limited availability of specific experimental protocols for lithium permanganate in the literature, the following is a generalized procedure for the oxidation of a primary alcohol to a carboxylic acid. This protocol is based on established methods for permanganate oxidations and should be optimized for the specific substrate and scale of the reaction.

Representative Protocol: Oxidation of Benzyl Alcohol to Benzoic Acid with Lithium Permanganate

Disclaimer: This is a representative protocol and should be adapted and optimized for specific experimental conditions and safety considerations.

Materials:

-

Benzyl alcohol

-

Lithium permanganate (LiMnO₄)

-

A suitable organic solvent (e.g., acetone, acetic acid)

-

Water

-

Sodium bisulfite (NaHSO₃) solution (for quenching)

-

Hydrochloric acid (HCl) (for acidification)

-

Sodium hydroxide (NaOH) (for pH adjustment, if necessary)

Procedure:

-

Dissolution: Dissolve the benzyl alcohol in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: In a separate beaker, prepare a solution of lithium permanganate in water or a mixture of water and the organic solvent. Add the LiMnO₄ solution dropwise to the stirred solution of the alcohol at a controlled temperature (e.g., 0 °C or room temperature, depending on the reactivity of the substrate).

-

Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion and the formation of a brown precipitate of manganese dioxide (MnO₂). Thin-layer chromatography (TLC) can also be used to monitor the consumption of the starting material.

-

Quenching: Once the reaction is complete, quench the excess permanganate by the slow addition of a sodium bisulfite solution until the purple color disappears and the manganese dioxide is dissolved.

-

Workup:

-

Acidify the reaction mixture with hydrochloric acid to protonate the carboxylate and precipitate the benzoic acid.

-

If an organic solvent was used, it can be removed under reduced pressure.

-

The crude benzoic acid can be collected by filtration.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture).

Signaling Pathways and Experimental Workflows

In the context of chemical reactivity, "signaling pathways" are not directly applicable. Instead, we can visualize the logical flow of reaction mechanisms and experimental procedures.

Caption: Mechanism of Primary Alcohol Oxidation

Caption: Mechanism of Alkene Oxidative Cleavage

Caption: General Experimental Workflow

Conclusion

Lithium permanganate presents a potentially valuable tool for organic synthesis, primarily due to its enhanced solubility in organic media compared to potassium permanganate. While direct, comprehensive studies on its reactivity are not as prevalent, the well-documented chemistry of the permanganate ion provides a strong foundation for predicting its behavior as a powerful and versatile oxidizing agent. The information and representative protocols in this guide are intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields, encouraging further exploration and application of this useful reagent.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Spinel LiMn₂O₄ Cathodes

Audience: Researchers, scientists, and drug development professionals.

Note on Synthesis Precursors: The direct synthesis of LiMn₂O₄ spinel cathodes from lithium permanganate (LiMnO₄) as a starting material is not a commonly reported or established method in the scientific literature. Permanganates are powerful oxidizing agents, and the formation of the LiMn₂O₄ spinel requires manganese in a mixed +3 and +4 oxidation state. Starting with the Mn(VII) state in permanganate would necessitate a complex and carefully controlled reduction process that is not typically employed.

This document provides detailed protocols for established and widely used methods for synthesizing high-quality spinel LiMn₂O₄, including the sol-gel and solid-state reaction techniques, which are well-documented to produce materials with excellent electrochemical performance.

Sol-Gel Synthesis of Spinel LiMn₂O₄

The sol-gel process is a versatile wet-chemical technique that allows for the synthesis of homogenous, nano-sized particles at relatively low temperatures.[1] This method offers excellent control over the material's stoichiometry, particle size, and morphology, leading to high crystallinity and well-defined compositions.[2]

Experimental Protocol

This protocol is based on the use of metal chlorides and citric acid as a chelating agent.

Materials:

-

Lithium chloride (LiCl)

-

Manganese chloride tetrahydrate (MnCl₂·4H₂O)

-

Citric acid (C₆H₈O₇)

-

Deionized water

-

Ethanol

Equipment:

-

Glass beaker

-

Magnetic stirrer with hotplate

-

Drying oven

-

Tube furnace with atmospheric control

Procedure:

-

Precursor Solution Preparation:

-

Calculate and weigh stoichiometric amounts of LiCl and MnCl₂·4H₂O (for a Li:Mn molar ratio of 1:2).

-

Dissolve the weighed precursors in a minimal amount of deionized water in a glass beaker.

-

Add citric acid to the solution. The molar ratio of citric acid to total metal ions is typically 1:1 or higher to ensure proper chelation.[2]

-

-

Sol Formation:

-

Place the beaker on a magnetic stirrer and mix at room temperature (~27°C) until a clear, homogeneous, and slightly viscous reddish solution (the "sol") is formed.

-

-

Gelation:

-

Gently heat the solution on a hotplate to approximately 80°C while continuously stirring. This will evaporate the solvent and promote polymerization, gradually increasing the viscosity until a transparent, wet gel is formed.

-

-

Drying:

-

Dry the gel in an oven at 120°C for several hours to remove residual water and obtain a dried precursor powder.[3]

-

-

Calcination:

-

Transfer the dried powder to a crucible and place it in a tube furnace.

-

Heat the precursor in an oxygen atmosphere or in air. A typical two-step calcination process involves:

-

Allow the furnace to cool down to room temperature naturally.

-

-

Final Product:

-

Grind the resulting black powder gently to break up any agglomerates. The final product is crystalline spinel LiMn₂O₄.

-

Workflow Diagram: Sol-Gel Synthesis

Caption: Workflow for LiMn₂O₄ synthesis via the sol-gel method.

High-Temperature Solid-State Synthesis

The solid-state reaction method is a straightforward and cost-effective approach for producing crystalline LiMn₂O₄. It involves the intimate mixing of solid precursors followed by high-temperature calcination to induce diffusion and reaction.

Experimental Protocol

This protocol is based on the reaction of a lithium source (e.g., Li₂CO₃) and a manganese precursor (e.g., MnO₂, Mn₂O₃, or Mn₃O₄).[5][6]

Materials:

-

Lithium carbonate (Li₂CO₃) or Lithium hydroxide (LiOH·H₂O)

-

Manganese oxide (e.g., β-MnO₂, Mn₂O₃, or octahedral Mn₃O₄)[3][5]

-

Anhydrous ethanol (as a mixing solvent)

Equipment:

-

Mortar and pestle or ball mill

-

Crucible (e.g., alumina or porcelain)

-

High-temperature tube or box furnace

Procedure:

-

Precursor Mixing:

-

Weigh stoichiometric amounts of the lithium source and the manganese precursor. A slight excess of the lithium source (e.g., 5%) is sometimes used to compensate for lithium loss at high temperatures.

-

Transfer the powders to a mortar. Add a small amount of anhydrous ethanol to form a slurry.[3][6]

-

Grind the mixture thoroughly for several hours to ensure intimate contact between the reactant particles.[3] Alternatively, use a ball mill for more efficient and uniform mixing.

-

-

Drying:

-

Dry the resulting slurry at room temperature or in an oven at a low temperature (e.g., 100°C) to completely evaporate the ethanol.[3]

-

-

Pre-Calcination (Optional but Recommended):

-

Heat the mixed powder at a moderate temperature (e.g., 400-500°C) for a few hours. This step can help decompose the lithium carbonate and initiate the reaction.

-

-

Calcination:

-

Press the powder into pellets (optional, but improves contact) and place it in a crucible.

-

Transfer the crucible to a furnace and calcine at a high temperature, typically between 700°C and 900°C, for 10 to 24 hours in an air or oxygen atmosphere.[5][6][7] The optimal temperature and time depend on the specific precursors and desired particle characteristics.[5]

-

Multiple intermediate grindings during the calcination process can improve homogeneity.[4]

-

-

Cooling and Final Product:

-

After calcination, allow the furnace to cool slowly to room temperature to prevent thermal shock and cracking.

-

The resulting product is crystalline spinel LiMn₂O₄, which may require gentle grinding to obtain a fine powder.

-

Workflow Diagram: Solid-State Synthesis

Caption: Workflow for LiMn₂O₄ synthesis via the solid-state reaction method.

Data Presentation: Properties of Synthesized LiMn₂O₄

The properties of the final LiMn₂O₄ material are highly dependent on the synthesis method and conditions. Below is a summary of typical data obtained from the literature.

Table 1: Structural and Morphological Properties

| Synthesis Method | Calcination Temp. (°C) | Crystallite/Particle Size | Lattice Constant (a) | Reference |

| Sol-Gel | - | 31.98 nm (crystallite) | - | |

| Solid-State | 700 | 80 - 200 nm (particle) | - | [6] |

| Solid-State | 800 | Good octahedron morphology | ~0.824 nm | [5] |

| One-Step Evaporation | 900 | Microporous nanosized | Decreases with temp. | [8] |

Table 2: Electrochemical Performance of LiMn₂O₄ Cathodes

| Synthesis Method | Initial Discharge Capacity (mAh·g⁻¹) | Current Density | Cycle Life (Capacity Retention) | Coulombic Efficiency | Reference |

| Sol-Gel | 114.3 | 0.1 C-rate | 75.8% after 100 cycles | 98.1% | |

| Sol-Gel | 130 | Not Specified | 96.2% after 15 cycles | - | [1] |

| Solid-State (from Mn₃O₄) | 121.9 | 0.2 C-rate | 93.6% after 100 cycles | - | [5] |

| Solid-State | 138.4 | 0.1 A·g⁻¹ | Maintained 114 mAh·g⁻¹ after 60 cycles | 87.6% | [6][9] |

| Aqueous Reduction | 115 | Not Specified | Stable upon cycling | - | [7] |

| Hydrothermal | 121 | 0.1 C-rate | ~91.7% (111 mAh·g⁻¹) after 40 cycles | - | [10] |

Electrode Preparation and Electrochemical Testing Protocol

Objective: To fabricate a cathode and test its electrochemical performance in a coin cell.

Procedure:

-

Slurry Preparation:

-

Prepare a slurry with a composition of 80-85 wt% synthesized LiMn₂O₄ active material, 5-10 wt% conductive carbon (e.g., Super P), and 5-10 wt% polyvinylidene fluoride (PVDF) binder.[3][4]

-

Disperse the components in N-methyl-2-pyrrolidone (NMP) solvent and mix thoroughly to form a homogeneous, viscous slurry.[3]

-

-

Electrode Casting:

-

Cell Assembly:

-

Cut circular electrodes (e.g., 12 mm diameter) from the coated foil.[4]

-

Assemble a 2032-type coin cell inside an argon-filled glovebox.

-

Use lithium metal foil as the counter/reference electrode, a porous polymer separator (e.g., Celgard), and a suitable electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC)).[11]

-

-

Electrochemical Characterization:

-

Galvanostatic Cycling: Charge and discharge the cell at various C-rates (e.g., 0.1C, 0.2C, 1C) within a voltage window of 3.2 V to 4.35 V or 2.5 V to 4.8 V to determine specific capacity, cycling stability, and rate capability.[10]

-

Cyclic Voltammetry (CV): Scan the potential at a slow rate (e.g., 1 mV/s) within the same voltage window to identify the redox peaks corresponding to Li⁺ insertion/extraction.

-

Electrochemical Impedance Spectroscopy (EIS): Measure the impedance to analyze charge transfer resistance and ion diffusion kinetics.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Unraveling the Mechanism and Practical Implications of the Sol-Gel Synthesis of Spinel LiMn2O4 as a Cathode Material for Li-Ion Batteries: Critical Effects of Cation Distribution at the Matrix Level - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. journalirjpac.com [journalirjpac.com]

- 7. angelfire.com [angelfire.com]

- 8. Facile one step synthesis method of spinel LiMn2O4 cathode material for lithium batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 10. researchgate.net [researchgate.net]

- 11. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]

Application Notes and Protocols for Lithium Permanganate as an Oxidizing Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium permanganate (LiMnO₄) is a potent oxidizing agent that, while less commonly cited in literature than its potassium counterpart (KMnO₄), offers distinct advantages in organic synthesis, primarily due to its enhanced solubility in water and various organic solvents. This property facilitates homogeneous reaction conditions, potentially leading to improved reaction rates, yields, and selectivity. These application notes provide a comprehensive overview of the use of lithium permanganate in the oxidation of key functional groups, complete with detailed experimental protocols, comparative data, and mechanistic diagrams.

While specific literature detailing the use of lithium permanganate in organic synthesis is limited, the reactivity of the permanganate ion (MnO₄⁻) is well-established. The following protocols are based on established procedures for permanganate oxidations, with modifications suggested to leverage the unique properties of lithium permanganate.

1. Oxidation of Primary Alcohols to Carboxylic Acids

Permanganate salts are powerful oxidants capable of converting primary alcohols to carboxylic acids. The high solubility of lithium permanganate can be particularly advantageous in this transformation, allowing for reactions in a wider range of solvents under homogeneous conditions.

Experimental Protocol: Oxidation of Benzyl Alcohol to Benzoic Acid

This protocol describes the oxidation of benzyl alcohol as a representative primary alcohol.

Materials:

-

Benzyl alcohol

-

Lithium permanganate (LiMnO₄)

-

Dichloromethane (CH₂)Cl₂) or Acetone

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl), 1 M

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Erlenmeyer flask

-

Buchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzyl alcohol (e.g., 5.0 g, 46.2 mmol) in 100 mL of dichloromethane or acetone.

-

In a separate beaker, prepare a solution of lithium permanganate (e.g., 9.7 g, 77.1 mmol, 1.67 equivalents) in 50 mL of the same solvent. Note: Due to the higher solubility of LiMnO₄, this may form a true solution or a fine suspension that reacts more readily than KMnO₄.

-

Slowly add the lithium permanganate solution to the stirred solution of benzyl alcohol over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue stirring the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography). The purple color of the permanganate will be replaced by a brown precipitate of manganese dioxide (MnO₂).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the brown precipitate dissolves and the solution becomes colorless.

-

Transfer the mixture to a separatory funnel. If using an organic solvent, wash the organic layer sequentially with 50 mL of 1 M HCl and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzoic acid.

-

Recrystallize the crude product from hot water to obtain pure benzoic acid.

Expected Outcome: This procedure is expected to produce benzoic acid in high yield. The use of lithium permanganate may lead to shorter reaction times compared to potassium permanganate due to improved solubility.

Quantitative Data (Comparative)

Since specific data for lithium permanganate is scarce, the following table presents typical data for the oxidation of primary alcohols with potassium permanganate, which can be used as a benchmark.

| Substrate | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl Alcohol | KMnO₄ | Water/Pyridine | 100 | 2 | 85 | [1] |

| 1-Heptanol | KMnO₄ | Water/CH₃CN | 25 | 24 | 78 | [1] |

2. Oxidation of Secondary Alcohols to Ketones

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. Permanganate oxidants are highly effective for this purpose.

Experimental Protocol: Oxidation of Cyclohexanol to Cyclohexanone

Materials:

-

Cyclohexanol

-

Lithium permanganate (LiMnO₄)

-

Acetic acid

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Distilled water

Procedure:

-

In a 500 mL round-bottom flask, prepare a solution of cyclohexanol (e.g., 10.0 g, 99.8 mmol) in 100 mL of glacial acetic acid.

-

Cool the solution in an ice bath to 10-15 °C.

-

Slowly add a solution of lithium permanganate (e.g., 10.5 g, 83.4 mmol, 0.84 equivalents) in 50 mL of water to the stirred cyclohexanol solution, maintaining the temperature below 20 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the mixture becomes colorless.

-

Pour the reaction mixture into 200 mL of water and extract with three 50 mL portions of diethyl ether.

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

-

Purify the resulting crude cyclohexanone by distillation.

Quantitative Data (Comparative)

| Substrate | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyclohexanol | KMnO₄ | Water/Acetic Acid | 25 | 1.5 | 90 | [2] |

| 2-Octanol | KMnO₄ | Benzene/Water (PTC) | 25 | 0.5 | 98 | [1] |

3. Oxidation of Alkenes

The oxidation of alkenes with permanganate can lead to either syn-diols under mild, cold, and alkaline conditions (Baeyer's test) or cleavage of the carbon-carbon double bond to form carboxylic acids and/or ketones under vigorous conditions (hot, acidic, or basic).

3.1. Syn-Dihydroxylation of Alkenes to Diols

Experimental Protocol: Dihydroxylation of Cyclohexene to cis-1,2-Cyclohexanediol

Materials:

-

Cyclohexene

-

Lithium permanganate (LiMnO₄)

-

Sodium hydroxide (NaOH), 1 M

-

Ethanol

-

Celite®

-

Distilled water

Procedure:

-

In a 250 mL Erlenmeyer flask, dissolve cyclohexene (e.g., 8.2 g, 100 mmol) in 100 mL of a 1:1 mixture of ethanol and water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a pre-cooled (0 °C) solution of lithium permanganate (e.g., 4.2 g, 33.4 mmol, 0.33 equivalents) in 50 mL of 1 M NaOH, while vigorously stirring. Maintain the temperature at or below 5 °C.

-

Continue stirring at 0 °C for 15-20 minutes. The purple color should disappear, and a brown precipitate of MnO₂ will form.

-

Filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude cis-1,2-cyclohexanediol.

3.2. Oxidative Cleavage of Alkenes

Experimental Protocol: Oxidative Cleavage of Cyclohexene to Adipic Acid

Materials:

-

Cyclohexene

-

Lithium permanganate (LiMnO₄)

-

Sodium carbonate (Na₂CO₃)

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bisulfite (NaHSO₃)

-

Distilled water

Procedure:

-

In a 1 L round-bottom flask fitted with a reflux condenser, place a solution of sodium carbonate (10 g) in 200 mL of water.

-

Add cyclohexene (e.g., 8.2 g, 100 mmol) to the flask.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add a solution of lithium permanganate (e.g., 31.6 g, 251 mmol, 2.5 equivalents) in 200 mL of water through the top of the condenser over a period of 1-2 hours.

-

Continue to reflux for an additional 30 minutes after the addition is complete.

-

Cool the reaction mixture and add sodium bisulfite until the brown precipitate of MnO₂ dissolves.

-

Carefully acidify the solution with concentrated sulfuric acid to a pH of approximately 1-2.

-

Cool the solution in an ice bath to precipitate the adipic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Quantitative Data (Comparative)

| Substrate | Oxidant | Conditions | Product | Yield (%) | Reference |

| Cyclohexene | KMnO₄ | Cold, alkaline | cis-1,2-Cyclohexanediol | 50-70 | [2][3] |

| Cyclohexene | KMnO₄ | Hot, acidic | Adipic Acid | ~60 | [4] |

Mandatory Visualizations

Caption: Oxidation pathway of a primary alcohol to a carboxylic acid.

Caption: Oxidation of a secondary alcohol to a ketone.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Permanganate Oxidation of Cyclohexane, Cyclohexene, and Cyclohexanol [chemedx.org]

- 3. researchgate.net [researchgate.net]

- 4. Oxidation of cyclohexene in presence of acidic potassium permanganate leads to.A.Glutaric acidB.Adipic acidC.Pimelic acidD.Succinic acid [vedantu.com]

Application Notes and Protocols for the Electrolytic Synthesis of High-Purity Lithium Permanganate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium permanganate (LiMnO₄) is a strong oxidizing agent with potential applications in organic synthesis, environmental remediation, and as a precursor for advanced battery materials. The electrolytic method offers a direct and potentially high-purity route for its synthesis, avoiding the introduction of counter-ion impurities inherent in metathesis reactions. This document provides a detailed protocol for the electrolytic synthesis of high-purity lithium permanganate, based on established principles of permanganate electrosynthesis. The procedure involves the anodic oxidation of a manganese source in a lithium-ion-containing electrolyte using a divided electrochemical cell.

Data Presentation

The following tables summarize the key experimental parameters and expected outcomes for the electrolytic synthesis of high-purity lithium permanganate. These values are based on typical performance for permanganate electrolysis and should be optimized for specific laboratory conditions.

Table 1: Electrolytic Cell and Operating Parameters

| Parameter | Value |

| Cell Type | Divided H-type or filter press cell |

| Anode Material | Platinum mesh or Dimensionally Stable Anode (DSA) |

| Cathode Material | Stainless Steel (316L) mesh |

| Membrane | Cation-exchange membrane (e.g., Nafion™) |

| Anolyte Composition | 0.5 M Lithium Hydroxide (LiOH) with suspended Manganese Dioxide (MnO₂) |

| Catholyte Composition | 1.0 M Lithium Hydroxide (LiOH) |

| Current Density | 50 - 150 mA/cm² |

| Temperature | 40 - 60 °C |

| Agitation | Magnetic stirring in both anolyte and catholyte compartments |

Table 2: Expected Performance and Product Purity

| Metric | Expected Value |

| Current Efficiency | 75 - 90% |

| **Yield (based on MnO₂) ** | 80 - 95% |

| Purity (after recrystallization) | > 99.5% |

| Final Product Form | Dark purple crystalline solid |

Experimental Protocols